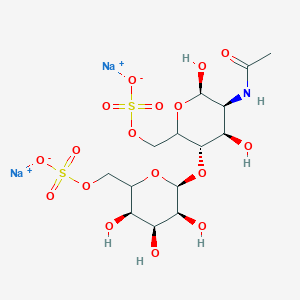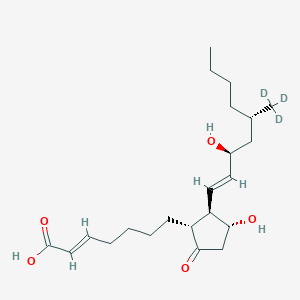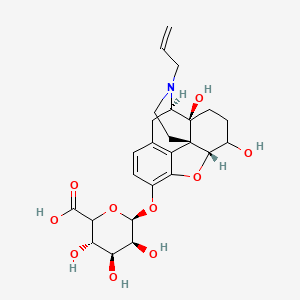
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl
Overview
Description
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl, also known as Amphetamine-d6 (hydrochloride), is a stable isotope labeled compound used in scientific research to study the metabolism and pharmacokinetics of amphetamines . It is a CNS stimulant and anorexic .
Molecular Structure Analysis
The molecular structure of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl is represented by the molecular formula C9H14ClN . The IUPAC name for this compound is 1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride . The InChI representation is InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D; .
Physical And Chemical Properties Analysis
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl has a molecular weight of 177.70 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .
Scientific Research Applications
Immunomodulation and Immunosuppressive Effects
A series of 2-substituted 2-aminopropane-1,3-diols, with phenyl rings introduced into the alkyl chain, was synthesized and evaluated for their immunosuppressive effects. This research aims at developing new immunosuppressive drugs for organ transplantation, highlighting the compound's potential in modulating immune responses (Kiuchi et al., 2000).
Oxidative Cleavage and Kinetic Studies
Another study explored the oxidative cleavage of Phenylpropanolamine hydrochloride, a compound related to Phenyl-2-aminopropane, with sodium N-chlorobenzenesulfonamide catalyzed by Ruthenium (III). This kinetic and mechanistic study provides insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Mohana & Prasad, 2008).
Metabolic Studies
Metabolic N-hydroxylation of a potent psychotomimetic amine by rabbit liver microsomal preparations was investigated, showcasing the compound's role in drug metabolism and pharmacokinetics (Gal, Gruenke, & Castagnoli, 1975).
Biosynthesis and Regulation in Plants
Research on phenylpropanoids, derived from aromatic amino acids like phenylalanine, sheds light on their wide distribution in plants and their significant roles in development, defense, and interaction with the environment. This study is crucial for understanding the biosynthetic pathways and regulatory mechanisms of phenylpropanoids, which have diverse biological activities beneficial to human health (Deng & Lu, 2017).
properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVKYLYIYIKRSW-FQZUOFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675616 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amfetamine D6 Hydrochloride; 1,1,2,3,3,3-Hexadeuterio-1-phenylpropan-2-amine Hydrochloride | |
CAS RN |
205437-60-1 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Amphetamine (HCl) deuterated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















